メタネフリン

概要

説明

科学的研究の応用

Metanephrine has several scientific research applications, including:

Clinical Diagnostics: Metanephrine levels in plasma and urine are measured to diagnose pheochromocytoma and paraganglioma

Pharmacology: Research on metanephrine helps in understanding the metabolism and clearance of catecholamines in the body.

Endocrinology: Studies involving metanephrine contribute to the knowledge of adrenal gland function and disorders.

Biochemistry: Metanephrine is used as a biomarker in studies investigating the biochemical pathways of catecholamine metabolism.

作用機序

メタネフリンは代謝物であり、直接的な生理学的効果を発揮しません。代わりに、それはエピネフリンの代謝産物です。 カテコール-O-メチルトランスフェラーゼは、エピネフリンのO-メチル化を触媒してメタネフリンを生成します . このプロセスは、神経細胞外組織と副腎髄質クロム親和細胞で起こります . メタネフリンはその後、さらにバニリルマンデル酸に代謝され、尿中に排泄されます .

類似の化合物:

ノルメタネフリン: ノルエピネフリンの代謝物であり、同様のO-メチル化プロセスによって形成されます.

バニリルマンデル酸: メタネフリンとノルメタネフリンの最終代謝物.

エピネフリン: メタネフリンが由来する親化合物.

独自性: メタネフリンは、エピネフリンの特定の代謝物であり、副腎腫瘍の診断のための重要なバイオマーカーとして役立つという点でユニークです。 その安定性と特異性により、臨床診断において不可欠な化合物となっています .

生化学分析

Biochemical Properties

Metanephrine interacts with various enzymes and proteins in biochemical reactions. It is a product of the O-methylation of the catecholamine hormones, epinephrine and norepinephrine, through a reaction mediated by the enzyme, catechol-o-methyltransferase .

Cellular Effects

The effects of Metanephrine on cells and cellular processes are primarily observed in the context of pheochromocytomas and paragangliomas, tumors that produce high amounts of catecholamines .

Molecular Mechanism

Metanephrine exerts its effects at the molecular level through its interactions with various biomolecules. It is a product of the O-methylation of epinephrine, a reaction mediated by the enzyme, catechol-o-methyltransferase .

Temporal Effects in Laboratory Settings

It is known that Metanephrine is constantly produced in high amounts by pheochromocytomas and paragangliomas .

Metabolic Pathways

Metanephrine is involved in the metabolic pathway of catecholamine hormones, specifically epinephrine and norepinephrine. It is a product of the O-methylation of these hormones, a reaction mediated by the enzyme, catechol-o-methyltransferase .

準備方法

合成ルートと反応条件: メタネフリンは、カテコール-O-メチルトランスフェラーゼを使用してエピネフリンをO-メチル化することによって合成できます。 この反応は通常、S-アデノシルメチオニンなどのメチル供与体存在下で起こります .

工業生産方法: 工業環境では、メタネフリンは、尿や血漿などの生物学的サンプルの抽出と精製によって、その後、定量のために液体クロマトグラフィータンデム質量分析法(LC-MS / MS)によって頻繁に生産されます . この方法は、固相抽出とクロマトグラフィー分離を伴い、メタネフリンを他の化合物から分離します .

化学反応の分析

反応の種類: メタネフリンは、主にO-メチル化反応を受けます。 それは安定した代謝物であり、通常の生理学的条件下では酸化、還元、または置換反応には容易には参加しません .

一般的な試薬と条件: エピネフリンをメタネフリンに変換するO-メチル化には、カテコール-O-メチルトランスフェラーゼとS-アデノシルメチオニンなどのメチル供与体が必要です .

主な生成物: O-メチル化反応の主な生成物は、メタネフリンそのものです。 体内では、メタネフリンはさらにバニリルマンデル酸に代謝される可能性があります .

4. 科学研究への応用

メタネフリンには、次のような科学研究への応用がいくつかあります。

類似化合物との比較

Normetanephrine: A metabolite of norepinephrine, formed through a similar O-methylation process.

Vanillylmandelic Acid: The final metabolite of both metanephrine and normetanephrine.

Epinephrine: The parent compound from which metanephrine is derived.

Uniqueness: Metanephrine is unique in that it is a specific metabolite of epinephrine and serves as a crucial biomarker for diagnosing adrenal gland tumors. Its stability and specificity make it an essential compound in clinical diagnostics .

生物活性

Metanephrine, an ortho-methylated metabolite of catecholamines, plays a significant role in various physiological processes and clinical diagnostics, particularly in the context of pheochromocytoma and cardiovascular health. This article explores the biological activity of metanephrine, its diagnostic utility, and its implications in cardiometabolic conditions.

Overview of Metanephrine

Metanephrine is produced from the metabolism of epinephrine via catechol-O-methyltransferase (COMT). It is primarily found in plasma and urine and serves as a biomarker for diagnosing pheochromocytoma, a tumor that secretes catecholamines. The biological activity of metanephrine is closely related to its levels in the body, which can indicate various health conditions.

Sensitivity and Specificity

Metanephrine testing has been shown to have high sensitivity and specificity for diagnosing pheochromocytoma. Studies indicate that plasma free metanephrines exhibit a sensitivity of 96-100% and specificity of 85-100%, making them superior to urinary metanephrines, which have a sensitivity of 93-99.6% and specificity of 71-77% .

| Test Type | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Plasma Free Metanephrines | 96-100 | 85-100 |

| Urinary Metanephrines | 93-99.6 | 71-77 |

Case Studies

- Retrospective Cohort Study : A study analyzed urine metanephrines in relation to cardiometabolic complications. It found that elevated metanephrine levels were significantly associated with microalbuminuria (OR = 1.66, p = 0.003) and metabolic syndrome (OR = 1.10, p = 0.037) among patients with non-functioning adrenal incidentaloma .

- Plasma Metanephrines in Pheochromocytoma : Another study involving 52 patients with pheochromocytoma demonstrated that all had elevated plasma concentrations of metanephrines, confirming the diagnostic value of this biomarker .

Biological Activity and Mechanisms

Metanephrine levels reflect sympathetic nervous system activity. Elevated levels can indicate increased catecholamine production or metabolism within tumors. The metabolism of catecholamines to metanephrines occurs primarily in the liver and kidneys, where they are further conjugated for excretion.

Cardiovascular Implications

Research suggests that elevated metanephrine levels are linked to cardiovascular risk factors. For instance, a study indicated that high urine metanephrine concentrations were associated with hypertensive cardiomyopathy and metabolic syndrome . This highlights the potential role of metanephrines as indirect markers for assessing cardiovascular health.

特性

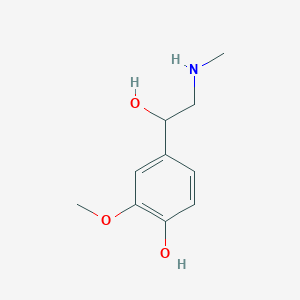

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJCTZKFYGDABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863478 | |

| Record name | Metanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5001-33-2, 2282-54-4 | |

| Record name | Metanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Metanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2282-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METANEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZE0530JEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is metanephrine a valuable biomarker for PPGLs?

A1: Pheochromocytomas and paragangliomas are tumors that originate from chromaffin cells. These cells are responsible for producing and secreting catecholamines, primarily norepinephrine and epinephrine. [] Metanephrines are O-methylated metabolites of catecholamines, produced within the tumor cells through the action of the enzyme catechol-O-methyltransferase (COMT). [, ] Because this metabolic pathway occurs within the tumor itself, metanephrine serves as a more direct marker of tumor activity compared to circulating catecholamines, which are also influenced by factors like stress and medication. []

Q2: Are there differences in the diagnostic accuracy of plasma free metanephrines versus total metanephrines?

A2: The research on the comparative efficacy of plasma free metanephrines versus total metanephrines is ongoing. [, ] Some studies suggest that both tests perform comparably in diagnosing PPGLs, particularly in individuals without renal dysfunction. [] Further research is necessary to determine if one test offers a clear advantage in terms of sensitivity and specificity. []

Q3: Does the patient's position during blood draw impact plasma metanephrine levels?

A3: Yes, studies have demonstrated that plasma normetanephrine concentrations are significantly affected by patient position during blood sampling. [, , ] Samples collected from patients in a supine position, after a period of rest, consistently yield lower normetanephrine levels compared to samples taken when the patient is seated or standing. [, , ] This difference is attributed to the effect of gravity on venous pooling and catecholamine release. [, ] Using reference ranges derived from supine blood sampling is crucial to minimize false-positive results, particularly for normetanephrine. [, ]

Q4: What is the role of methoxytyramine in PPGL diagnosis?

A4: Methoxytyramine is the O-methylated metabolite of dopamine. [] While normetanephrine and metanephrine are the primary biomarkers for PPGLs, measuring plasma methoxytyramine can be helpful in identifying the rare dopamine-producing PPGLs. [] Studies show that including methoxytyramine analysis can improve diagnostic sensitivity, especially for head and neck paragangliomas (HNPGLs), which are more likely to secrete dopamine. []

Q5: Can medications interfere with metanephrine testing?

A5: Yes, certain medications can significantly interfere with the accuracy of metanephrine testing. [, , ] Tricyclic antidepressants and phenoxybenzamine are known to elevate plasma normetanephrine levels, potentially leading to false-positive results. [, ] Similarly, levodopa, a medication used in Parkinson's disease, can significantly increase plasma and urinary methoxytyramine concentrations. [, ]

Q6: Can dietary factors influence metanephrine levels?

A6: Consuming foods rich in catecholamines can transiently increase both plasma and urinary metanephrine levels. [] For instance, a diet high in bananas, oranges, pineapples, and certain berries might lead to falsely elevated test results. [] It is essential to inquire about recent dietary intake when interpreting metanephrine measurements.

Q7: Does the patient's health status, aside from PPGLs, affect metanephrine levels?

A7: Yes, underlying health conditions can affect metanephrine levels. For instance, critically ill dogs showed significantly higher urinary catecholamine and metanephrine levels compared to healthy dogs. [] Similarly, patients with congestive heart failure or other forms of secondary hypertension may also have elevated plasma catecholamine levels, potentially making it difficult to differentiate from PPGLs based solely on biochemical tests. []

Q8: What analytical techniques are used to measure metanephrines?

A8: Metanephrines are typically measured using sophisticated analytical techniques like high-performance liquid chromatography (HPLC) with electrochemical detection (ED) or tandem mass spectrometry (MS/MS). [, , , , , ] These techniques offer high sensitivity and specificity, crucial for accurate diagnosis and monitoring of PPGLs.

Q9: Are there specific considerations for metanephrine analysis in patients undergoing hemodialysis?

A9: Yes, specific considerations are necessary for accurate metanephrine testing in patients undergoing hemodialysis. [] Studies indicate that blood sampling timing and site significantly influence plasma metanephrine levels in these patients. [] Collecting blood from the dialysis shunt near the end of the hemodialysis session, along with using appropriate reference intervals specific to this patient population, is crucial for minimizing false-negative diagnoses. []

Q10: What are the potential research areas related to metanephrine in the context of PPGLs?

A10: Future research can focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。